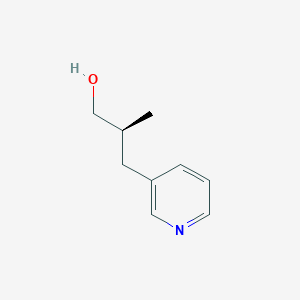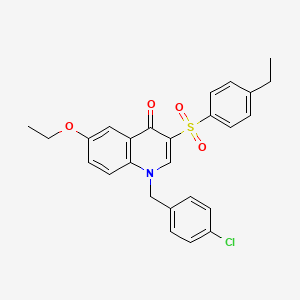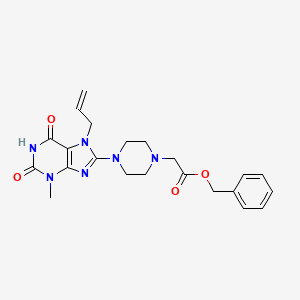
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a chiral molecule that belongs to the class of secondary alcohols. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is not fully understood. However, it has been shown to interact with a number of cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anti-cancer effects, which may be useful in the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol in lab experiments is its unique stereochemistry. This compound is a chiral molecule, which allows researchers to study the effects of chirality on biological systems. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research involving (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol. One area of research could involve the development of new synthetic methods for this compound. Another area of research could involve the study of the effects of this compound on specific cellular targets, such as enzymes or receptors. Additionally, this compound could be used in the development of new therapeutic agents for a variety of diseases.
Synthesis Methods
The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol can be achieved through a number of methods. One of the most common methods involves the reduction of the corresponding ketone using a chiral reducing agent. Another method involves the use of chiral auxiliary reagents to obtain the desired stereochemistry.
Scientific Research Applications
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol has been used extensively in scientific research due to its unique properties. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been used as a chiral auxiliary in the synthesis of other chiral molecules.
properties
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZOUOOHQWUFAP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile](/img/structure/B2854421.png)
![3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B2854423.png)


![4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2854427.png)



![2-[(1-But-3-enylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2854434.png)

![1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2854437.png)

![Pyridin-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2854440.png)
